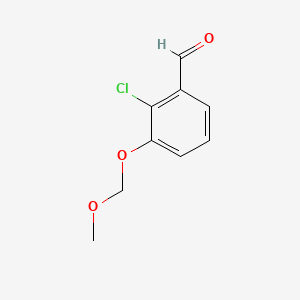
2-Chloro-3-(methoxymethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a methoxymethoxy group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethoxy)benzaldehyde typically involves the chlorination of 3-(methoxymethoxy)benzaldehyde. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same chlorination reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloro-3-(methoxymethoxy)benzoic acid.
Reduction: 2-Chloro-3-(methoxymethoxy)benzyl alcohol.
Substitution: 2-Amino-3-(methoxymethoxy)benzaldehyde or 2-Thio-3-(methoxymethoxy)benzaldehyde.
Scientific Research Applications
2-Chloro-3-(methoxymethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the chlorine and methoxymethoxy groups can participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
3-Chloro-2-methoxybenzaldehyde: Chlorine and methoxy groups are in different positions.
2-Chloro-3-methoxybenzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both chlorine and methoxymethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 |
InChI Key |
AZVCYKLQTUYTNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



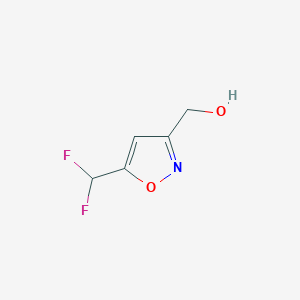
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
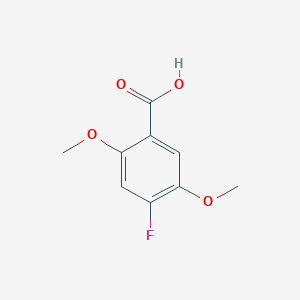
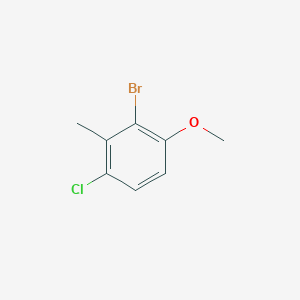

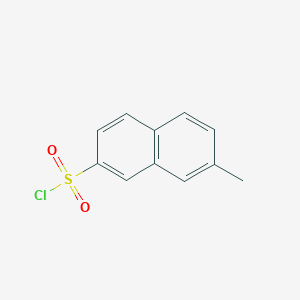
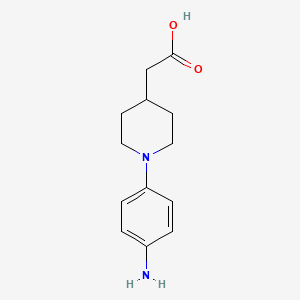
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
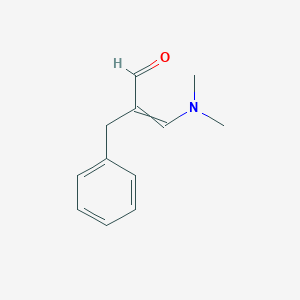
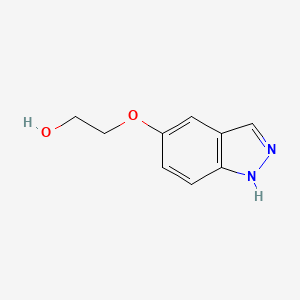
![3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
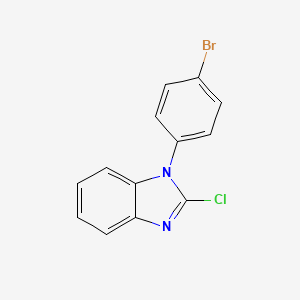
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
